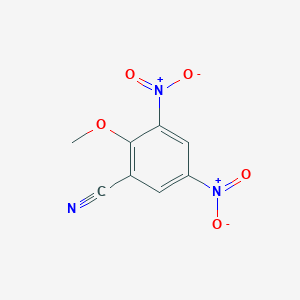

2-Methoxy-3,5-dinitrobenzonitrile

Description

2-Methoxy-3,5-dinitrobenzonitrile is a nitroaromatic compound characterized by a benzonitrile backbone substituted with a methoxy group at the 2-position and nitro groups at the 3- and 5-positions.

The compound’s electrophilic aromatic substitution reactivity is likely influenced by the electron-withdrawing nitro and nitrile groups, which activate the ring for nucleophilic attack. The methoxy group, an electron-donating substituent, may moderate this effect, creating regioselectivity in reactions. For example, in analogous systems like 2-methoxy-3,5-dinitropyridine (a pyridine derivative), nucleophilic aromatic substitution (SNAr) reactions proceed efficiently due to the electron-deficient aromatic ring, as observed in kinetic studies conducted in acetonitrile at 20°C .

Properties

CAS No. |

19019-04-6 |

|---|---|

Molecular Formula |

C8H5N3O5 |

Molecular Weight |

223.14 g/mol |

IUPAC Name |

2-methoxy-3,5-dinitrobenzonitrile |

InChI |

InChI=1S/C8H5N3O5/c1-16-8-5(4-9)2-6(10(12)13)3-7(8)11(14)15/h2-3H,1H3 |

InChI Key |

BKJAXBDANXXYKI-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N |

Other CAS No. |

19019-04-6 |

Origin of Product |

United States |

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 2-Methoxy-3,5-dinitrobenzonitrile is in the field of analytical chemistry, specifically for its separation and analysis using HPLC techniques. A notable method involves the use of a Newcrom R1 HPLC column, which allows for effective separation under reverse-phase conditions. The mobile phase typically comprises acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Medicinal Chemistry Applications

Antifungal Activity

Research has indicated that derivatives of this compound exhibit significant antifungal properties. A study focused on the synthesis of various esters and amides derived from 3,5-dinitrobenzoic acid demonstrated that some compounds showed potent activity against Candida albicans, with minimum inhibitory concentrations (MIC) as low as 0.52 mM. The study utilized microdilution methods to assess the antifungal efficacy and proposed mechanisms involving interference with ergosterol synthesis in fungal cell membranes .

Case Studies

| Study | Compound Tested | MIC (mM) | Activity |

|---|---|---|---|

| Study on antifungal derivatives | Ethyl 3,5-dinitrobenzoate | 0.52 | Effective against Candida albicans |

| Study on pharmacokinetics | This compound | N/A | Used in HPLC analysis for drug isolation |

Radiochemistry Applications

In radiochemistry, this compound has been utilized for labeling proteins with fluorine-18. This process involves the nucleophilic substitution of fluorine ions onto the aromatic structure, yielding derivatives that can be used in positron emission tomography (PET) imaging. The efficiency of this labeling process was demonstrated by achieving yields of up to 45% with high radiochemical purity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Reactivity and Kinetic Behavior

- Electrophilicity: The electron-withdrawing nitro and nitrile groups in 3,5-dinitrobenzonitrile enhance its reactivity in SNAr reactions. In contrast, 2-methoxy-3,5-dinitropyridine exhibits similar reactivity (kobsd = 0.02–0.22 s⁻¹ with amines) due to the pyridine ring’s inherent electron deficiency . The methoxy group in both compounds may reduce overall electrophilicity compared to non-methoxy analogs but directs nucleophilic attack to specific positions.

Synthetic Pathways :

While 3,5-dinitrobenzonitrile is synthesized via nitration and dehydration (94.3% yield in optimized steps) , the methoxy-substituted derivative would likely require additional steps, such as methoxylation or protection/deprotection strategies.

Toxicity and Environmental Impact

- Nitrile vs. Carboxylic Acid Derivatives :

The nitrile group in 4-chloro-3,5-dinitrobenzonitrile contributes to its high toxicity in aquatic organisms, as observed in Tetrahymena pyriformis assays . In contrast, dicamba (a carboxylic acid derivative) shows lower acute toxicity, with LD50 values exceeding 2000 mg/kg in rabbits . - Nitro Group Effects :

Nitro groups generally increase toxicity and environmental persistence. For example, 2-methoxy-3,5,6-trichloropyridine (a pyridine analog) was detected in fish tissues at 0.01–5.0 μg/g with 92% recovery in analytical validations, highlighting its environmental stability .

Key Research Findings and Implications

Reactivity Modulation : Methoxy groups in nitroaromatics reduce electrophilicity but enhance regioselectivity, making them valuable in targeted synthesis .

Toxicity Trends : Nitro and nitrile substituents correlate with elevated toxicity, necessitating careful handling and environmental monitoring .

Analytical Detection : Methods like GC-MS enable precise quantification of methoxy-nitroaromatics in biological matrices, supporting regulatory compliance .

Preparation Methods

Methoxylation of Chlorobenzonitrile: Formation of 2-Methoxybenzonitrile

The synthesis of 2-methoxy-3,5-dinitrobenzonitrile typically begins with the preparation of 2-methoxybenzonitrile, the primary intermediate. Source outlines a two-step process starting with chlorobenzonitrile (C₆H₄ClCN), which undergoes nucleophilic aromatic substitution (SNAr) with sodium methoxide (NaOCH₃). The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C) in an autoclave to maintain pressure (1.5–1.8 MPa) .

The methoxylation proceeds via deprotonation of the methoxide ion, which attacks the electron-deficient aromatic ring activated by the electron-withdrawing cyano (-CN) group. The chlorine substituent is replaced by methoxy (-OCH₃), yielding 2-methoxybenzonitrile with a purity ≥97% after refinement . The reaction is monitored via high-performance liquid chromatography (HPLC) to ensure completion, with typical yields exceeding 80% under optimized conditions .

Key Reaction Parameters for Methoxylation

| Parameter | Value/Range |

|---|---|

| Temperature | 110–120°C |

| Pressure | 1.5–1.8 MPa |

| Solvent | DMF or DMSO |

| Reaction Time | 5–7 hours |

| Yield | 80–85% |

Nitration of 2-Methoxybenzonitrile: Regioselective Dinitration

The second critical step involves nitration of 2-methoxybenzonitrile to introduce nitro groups at the 3- and 5-positions. Source describes the use of a mixed-acid system (nitric acid (HNO₃) and sulfuric acid (H₂SO₄)) under controlled conditions. The nitration mechanism follows electrophilic aromatic substitution (EAS), where the electron-donating methoxy group directs incoming nitronium ions (NO₂⁺) to the meta positions relative to itself, while the cyano group further activates the ring for substitution.

A typical procedure involves dissolving 2-methoxybenzonitrile in concentrated sulfuric acid at 0–5°C, followed by gradual addition of fuming nitric acid. The reaction mixture is stirred for 4–6 hours at 40–60°C to ensure complete dinitration . The product is isolated via filtration or extraction, with subsequent purification through recrystallization from chlorobenzene or toluene.

Nitration Reaction Conditions

| Parameter | Value/Range |

|---|---|

| Nitrating Agent | HNO₃ (90–98%) |

| Catalyst | H₂SO₄ (concentrated) |

| Temperature | 40–60°C |

| Reaction Time | 4–6 hours |

| Yield | 70–75% |

Source highlights the importance of HPLC monitoring to detect intermediates and byproducts, such as mononitro derivatives or over-nitrated species. The final product, this compound, is obtained as yellow crystals with a melting point of 125–127°C and a purity ≥98.5% after refinement .

Alternative Synthetic Routes and Modifications

While the methoxylation-nitration sequence is the most widely reported method, alternative approaches have been explored:

Industrial-Scale Production and Process Optimization

Large-scale synthesis of this compound requires addressing challenges such as heat management, solvent recovery, and waste minimization. Source details a continuous-flow reactor system for the nitration step, which enhances heat dissipation and reduces the risk of thermal runaway. Chlorobenzene, used as a solvent in the ammoniation step, is recovered via steam distillation and reused, achieving a solvent recycling efficiency of >90% .

Industrial Process Metrics

| Metric | Value |

|---|---|

| Batch Size | 100–500 kg |

| Solvent Recovery | ≥90% |

| Energy Consumption | 15–20 kWh/kg |

| Overall Yield | 65–70% |

Analytical Characterization and Quality Control

The structural integrity of this compound is verified through spectroscopic and chromatographic methods:

Q & A

Q. What are the recommended synthesis routes for 2-Methoxy-3,5-dinitrobenzonitrile, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves sequential nitration and methoxylation of a benzonitrile precursor. For example, starting from 3-methoxybenzonitrile, controlled nitration using a mixture of nitric and sulfuric acids at 0–5°C can introduce nitro groups at positions 3 and 5. Yield optimization requires strict temperature control, stoichiometric adjustments (e.g., excess nitric acid for complete nitration), and inert atmospheres to prevent byproduct formation. Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) enhances final product purity. Multi-step protocols, such as those described for analogous nitriles, suggest yields >65% with optimized conditions .

Q. How should researchers safely handle and store this compound to minimize exposure risks?

- Methodological Answer :

- Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Perform reactions in a fume hood to prevent inhalation of dust or vapors.

- Storage : Keep in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C. Avoid proximity to ignition sources due to potential decomposition risks.

- Emergency Measures : For spills, use absorbent materials (e.g., sand) and avoid aqueous rinses to prevent environmental release. Refer to GHS-compliant protocols for disposal .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities.

- Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at δ 3.9 ppm, nitro groups deshielding aromatic protons). IR spectroscopy verifies nitrile (C≡N) stretches near 2230 cm.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H] = 239.04) and fragments. Cross-reference with databases like PubChem or NIST ensures consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across different studies?

- Methodological Answer : Discrepancies in melting points or solubility often arise from polymorphic forms or impurities. To address this:

- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

- Compare experimental data against authoritative databases (e.g., NIST, PubChem) and replicate conditions from literature.

- Use orthogonal techniques (e.g., X-ray crystallography for crystal structure validation) to confirm key properties. Contradictions in reactivity may require kinetic studies under controlled conditions .

Q. What strategies are employed to mitigate competing side reactions during the nitration and methoxylation steps in the synthesis of this compound?

- Methodological Answer :

- Nitration Control : Use sulfuric acid as a dehydrating agent to direct nitration to meta/para positions. Slow addition of nitric acid minimizes over-nitration.

- Methoxylation : Protect reactive sites (e.g., nitro groups) via temporary blocking groups. For example, boronate intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilize the structure during substitution reactions.

- Catalyst Optimization : Palladium catalysts (e.g., Pd/C) in cross-coupling reactions improve regioselectivity. Monitor reaction progress via TLC to terminate at optimal conversion .

Q. How does the electronic effects of substituents influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro (-NO) and nitrile (-C≡N) groups deactivate the aromatic ring, reducing electrophilicity. However, the methoxy (-OCH) group donates electrons via resonance, activating specific positions:

- Suzuki Coupling : Boronic acids preferentially couple at the para position to the nitrile due to steric and electronic directing effects.

- Buchwald-Hartwig Amination : Palladium/ligand systems (e.g., XPhos) enable C-N bond formation at sterically accessible sites. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.